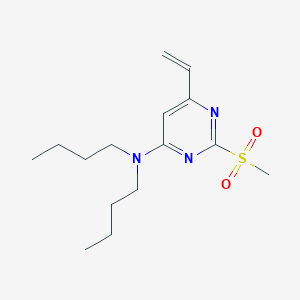

N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine

CAS No.: 823220-84-4

Cat. No.: VC19068747

Molecular Formula: C15H25N3O2S

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823220-84-4 |

|---|---|

| Molecular Formula | C15H25N3O2S |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | N,N-dibutyl-6-ethenyl-2-methylsulfonylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C15H25N3O2S/c1-5-8-10-18(11-9-6-2)14-12-13(7-3)16-15(17-14)21(4,19)20/h7,12H,3,5-6,8-11H2,1-2,4H3 |

| Standard InChI Key | YYLLEOJOAMTDHO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(CCCC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine features a pyrimidine ring substituted at the 2-, 4-, and 6-positions. The 2-position is occupied by a methanesulfonyl group (-SO₂CH₃), known for its electron-withdrawing properties and ability to enhance metabolic stability. At the 4-position, a dibutylamino group (-N(C₄H₉)₂) introduces steric bulk and lipophilicity, potentially influencing membrane permeability. The 6-position contains an ethenyl group (-CH₂CH₂), which may participate in conjugation reactions or serve as a site for further functionalization.

Physicochemical Characteristics

The compound’s molecular weight of 311.4 g/mol and logP (estimated via computational methods) suggest moderate lipophilicity, balancing solubility in organic solvents with limited aqueous solubility. The methanesulfonyl group contributes to polarity, while the dibutyl chains enhance hydrophobic interactions. Table 1 summarizes key identifiers:

Table 1: Chemical Identifiers of N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine

| Property | Value |

|---|---|

| CAS Number | 823220-84-4 |

| Molecular Formula | C₁₅H₂₅N₃O₂S |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine |

Synthesis and Optimization

Synthetic Pathways

The synthesis of N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine involves multi-step organic reactions, typically beginning with the construction of the pyrimidine core. A common approach employs cyclocondensation reactions between enaminones and guanidines or thioureas. For example, potassium t-butoxide in boiling t-butanol facilitates the formation of the pyrimidine ring, followed by sequential functionalization at the 2-, 4-, and 6-positions.

Reaction Conditions and Catalysts

Key steps include:

-

Ring Formation: Cyclocondensation at elevated temperatures (80–100°C) using aprotic solvents like dimethylformamide (DMF) or t-butanol.

-

Sulfonylation: Introduction of the methanesulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

-

Amination: Alkylation of the pyrimidine nitrogen with dibutylamine under nucleophilic substitution conditions.

Optimization focuses on controlling reaction kinetics to avoid side products, with catalysts such as palladium complexes occasionally employed for cross-coupling reactions involving the ethenyl group.

Biological and Chemical Applications

Medicinal Chemistry

While direct biological data for this compound are scarce, structural analogs of pyrimidine derivatives exhibit activity against kinases, proteases, and GPCRs . The methanesulfonyl group may mimic phosphate moieties, enabling interactions with ATP-binding pockets in enzymes. Additionally, the dibutylamino group could enhance blood-brain barrier penetration, suggesting potential central nervous system applications.

Organic Synthesis

The compound serves as a versatile intermediate for synthesizing heterocyclic libraries. Its ethenyl group allows for Heck couplings or Diels-Alder reactions, while the methanesulfonyl group can be displaced in nucleophilic aromatic substitution. Researchers have utilized similar frameworks to develop CDK4/6 inhibitors, though such studies remain preliminary for this specific derivative .

Comparative Analysis with Related Pyrimidines

Structural Analogues

Comparisons with CDK4/6 inhibitors like palbociclib (PDB: 5L2I) reveal shared pyrimidine cores but divergent substituents . Unlike palbociclib’s piperazine and fluorophenyl groups, N,N-Dibutyl-6-ethenyl-2-(methanesulfonyl)pyrimidin-4-amine lacks aromaticity at the 4-position, potentially reducing selectivity for cyclin-dependent kinases .

Functional Group Impact

-

Methanesulfonyl vs. Methoxy: Sulfonyl groups increase electronegativity, altering binding affinity compared to methoxy-substituted analogs.

-

Dibutylamino vs. Cyclic Amines: Linear alkyl chains may reduce steric hindrance, favoring interactions with shallow binding sites.

Research Findings and Future Directions

Current Limitations

Despite its synthetic accessibility, the compound’s biological profile remains underexplored. No in vivo toxicity or efficacy data are publicly available, necessitating preclinical studies to assess therapeutic potential.

Opportunities for Development

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethenyl and dibutyl groups could optimize target engagement.

-

Prodrug Design: Functionalization of the sulfonyl group may improve pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume